molecular formula C8H8O2S B3104371 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- CAS No. 14770-88-8

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

Cat. No. B3104371
CAS RN: 14770-88-8
M. Wt: 168.21 g/mol
InChI Key: MHOAQQYXASUJOT-SNAWJCMRSA-N
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Description

“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is a chemical compound with the CAS Number: 70329-36-1 . Its IUPAC name is (E)-3-(5-methyl-1H-1lambda3-thiophen-2-yl)acrylic acid . The compound has a molecular weight of 169.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5,11H,1H3,(H,9,10)/b5-4+ . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Conformational Analysis

  • The conformations of compounds similar to 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, were investigated using NMR spectroscopy in different solvents. The study found no conformational preferences irrespective of the solvent or the moiety being investigated (Forgó, Felfoeldi, & Pálinkó, 2005).

Hydrogen Bonding and Aggregation Behavior

  • Propenoic acid stereoisomers, including those substituted with thienyl and/or phenyl groups, exhibit specific aggregation behavior influenced by hydrogen bonding. FT-IR spectroscopy and computational methods have shown the presence of O H⋯O and C H⋯S hydrogen bonds in these compounds (Csankó, Illés, Felfoeldi, Kiss, Sipos, & Pálinkó, 2011).

Polarographic Investigations

  • Polarographic studies on α,β-unsaturated ketones, such as 1-(2-thienyl)-3-phenyl-2-propenones, reveal distinct electron reduction behavior in acidic and alkaline solutions. These studies are crucial for understanding the electroreduction mechanisms of these compounds (Katiyar, Lalithambika, & Joshi, 1974).

Photocyclization Studies

  • The photocyclization of compounds structurally related to 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, such as 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, has been investigated. This study provides insights into the synthesis of complex molecules through photochemical reactions (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAQQYXASUJOT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

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